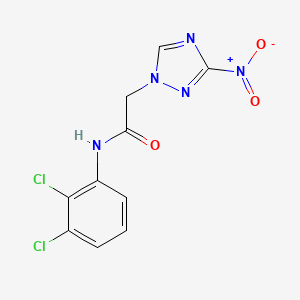![molecular formula C16H17N3O2 B11690010 2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11690010.png)
2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phenoxy group substituted with two methyl groups at the 2 and 6 positions, an acetohydrazide moiety, and a pyridinylmethylidene group. Its molecular formula is C16H17N3O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves the following steps:
Preparation of 2,6-dimethylphenoxyacetic acid: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2,6-dimethylphenoxyacetohydrazide: The 2,6-dimethylphenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation with pyridine-4-carbaldehyde: Finally, the 2,6-dimethylphenoxyacetohydrazide is condensed with pyridine-4-carbaldehyde under reflux conditions to yield 2-(2,6-dimethylphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethylphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and pyridinyl groups can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,6-Dimethylphenoxy)acetohydrazide: Lacks the pyridinylmethylidene group.
2-(2,4-Dimethylphenoxy)acetohydrazide: Substitution pattern on the phenoxy group is different.
N’-[(E)-Pyridin-4-ylmethylidene]acetohydrazide: Lacks the dimethylphenoxy group.
Uniqueness
2-(2,6-Dimethylphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is unique due to its combination of a dimethylphenoxy group and a pyridinylmethylidene group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C16H17N3O2 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-3-5-13(2)16(12)21-11-15(20)19-18-10-14-6-8-17-9-7-14/h3-10H,11H2,1-2H3,(H,19,20)/b18-10+ |
Clave InChI |
ZNIWMCGBIUREHB-VCHYOVAHSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=NC=C2 |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B11689937.png)
![2-(4-bromophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11689942.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689953.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689962.png)

![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689966.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11689976.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-methyl-6-oxohexanamide](/img/structure/B11689981.png)

![4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690004.png)

![N-{2-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11690014.png)
